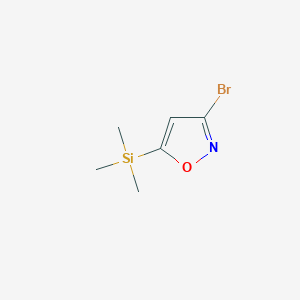
(2-ethyl-6-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2-ethyl-6-methylphenyl)methanol” is a chemical compound with the molecular formula C10H14O . It is also known as 2-Ethyl-6-methylbenzenemethanol .
Molecular Structure Analysis
The molecular weight of “this compound” is 150.22 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-3-11-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 238.2±8.0 °C and a predicted density of 0.986±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 14.38±0.10 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-ethyl-6-methylphenyl)methanol involves the alkylation of 2,6-dimethylphenol with ethyl bromide followed by reduction of the resulting product with sodium borohydride.", "Starting Materials": [ "2,6-dimethylphenol", "ethyl bromide", "sodium borohydride", "methanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylphenol (1.0 g) in methanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Add ethyl bromide (1.2 mL) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture and extract the product with diethyl ether (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g) slowly while stirring at room temperature.", "Step 9: Heat the reaction mixture at reflux for 4 hours.", "Step 10: Cool the reaction mixture and add hydrochloric acid (10 mL) dropwise to the reaction mixture while stirring.", "Step 11: Extract the product with diethyl ether (3 x 10 mL).", "Step 12: Combine the organic layers and wash with water (10 mL).", "Step 13: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 14: Concentrate the filtrate under reduced pressure to obtain the pure product." ] } | |
CAS-Nummer |
106976-43-6 |
Molekularformel |
C10H14O |
Molekulargewicht |
150.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





